4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with a (2-oxo-2-phenylethyl)sulfanyl group and at the 2-position with a benzamide moiety. The benzamide is further substituted at the 3-position with a morpholine-4-sulfonyl group and at the 4-position with a chlorine atom. Its synthesis likely involves sequential S-alkylation and sulfonylation steps, as inferred from analogous protocols for related sulfonyl-containing heterocycles .
Properties
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O5S3/c22-16-7-6-15(12-18(16)34(29,30)26-8-10-31-11-9-26)19(28)23-20-24-25-21(33-20)32-13-17(27)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNNHJNUUFVCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-3-(morpholine-4-sulfonyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS Number: 877818-91-2) is a complex organic molecule that incorporates various pharmacologically significant moieties. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 539.1 g/mol. The presence of a thiadiazole ring and a morpholine sulfonamide group suggests potential biological activity associated with these structural features.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Compounds with a thiadiazole scaffold have shown efficacy against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .
- In vitro studies have demonstrated that certain thiadiazole derivatives possess Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, indicating superior antibacterial activity .
2. Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in several studies:
- Compounds similar to this structure have been reported to exhibit cytostatic properties against cancer cell lines, suggesting that the thiadiazole ring may contribute to anti-cancer activity .
- The presence of the morpholine group is known to enhance cell permeability and bioavailability, which may improve therapeutic effectiveness in cancer treatment .
3. Anti-inflammatory and Analgesic Properties
Some derivatives of thiadiazoles are recognized for their anti-inflammatory and analgesic effects:
- Studies have indicated that certain substitutions on the thiadiazole ring can lead to compounds with significant anti-inflammatory activity .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to This compound :
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogous derivatives in the literature. Key differentiating factors include substituent patterns, molecular weight, and biological activity (where available).
Table 1: Structural and Functional Comparison
*Calculated using standard atomic weights.
†Estimated based on analogous structures in cited references.
Key Findings:
Structural Differentiation: The target compound’s 1,3,4-thiadiazole core distinguishes it from 1,2,4-triazoles (e.g., compounds [7–9] in ) and tetrazoles (). The morpholine-4-sulfonyl group enhances solubility relative to simple phenylsulfonyl substituents (e.g., compounds [7–9]) due to morpholine’s hydrophilic nature .
Synthetic Pathways: Similar to ’s S-alkylation of triazoles with α-halogenated ketones, the target compound’s (2-oxo-2-phenylethyl)sulfanyl group likely originates from reaction with 2-bromoacetophenone under basic conditions . The morpholine sulfonyl group may derive from sulfonylation of a chlorobenzamide intermediate using morpholine-4-sulfonyl chloride, as seen in ’s thiazole derivatives .
Tetrazolyl-arylurea derivatives () demonstrate plant growth regulation, but the target’s larger size and sulfonyl group may shift its bioactivity toward mammalian targets .
Spectroscopic Characterization: The absence of νS-H (~2500–2600 cm⁻¹) in IR spectra (as noted for triazole-thiones in ) supports the thione tautomer in the target compound, critical for stability and reactivity .
Research Implications and Limitations
- Gaps in Data: No direct biological or crystallographic data for the target compound are provided in the evidence. Future studies should prioritize X-ray crystallography (using SHELX programs ) and enzyme inhibition assays.
- Structural Optimization : Replacement of the 2-oxo-2-phenylethyl group with fluorinated analogs (e.g., 4-fluorophenyl, as in ) could modulate lipophilicity and activity .
Preparation Methods
Sulfonation of 4-Chloro-3-Nitrobenzoic Acid
The synthesis begins with the sulfonation of 4-chloro-3-nitrobenzoic acid using chlorosulfonic acid (ClSO₃H) at 0–5°C. This step installs the sulfonic acid group at the meta position relative to the nitro group:
Key Parameters :
-
Temperature : Strict control (<10°C) prevents over-sulfonation.
-
Workup : Quenching in ice-water yields the sulfonic acid intermediate.
Morpholine Sulfonamide Formation
The sulfonic acid is converted to the sulfonyl chloride using PCl₅, followed by reaction with morpholine in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N):
Optimization :
-
Excess morpholine (2.5 eq) ensures complete substitution.
-
Reaction time: 12–16 hours at 25°C.
Nitro Reduction and Acid Activation
The nitro group is reduced to an amine using H₂/Pd-C in ethanol, followed by oxidation to the carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) generates the acid chloride:
Yield : 78–82% after purification by recrystallization (ethanol/water).
Preparation of 5-[(2-Oxo-2-Phenylethyl)Sulfanyl]-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Cyclization
5-Amino-1,3,4-thiadiazole-2-thiol is synthesized via cyclization of thiosemicarbazide with carbon disulfide (CS₂) in alkaline methanol:
Conditions :
-
Reflux for 6 hours.
-
Yield : 65–70%.
Alkylation with 2-Bromo-1-Phenylethanone
The thiol group undergoes nucleophilic substitution with 2-bromo-1-phenylethanone in DMF using K₂CO₃ as a base:
Optimization :
-
Molar ratio : 1:1.2 (thiol:bromide).
-
Temperature : 60°C for 8 hours.
-
Yield : 85–90%.
Coupling of Benzoyl Chloride and Thiadiazol-2-Amine
The acid chloride reacts with 5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-amine in anhydrous THF under N₂ atmosphere:
Conditions :
-
Stoichiometry : 1:1 molar ratio.
-
Reaction time : 12 hours at 25°C.
-
Workup : Precipitation in ice-water, filtration, and chromatography (SiO₂, ethyl acetate/hexane).
-
Yield : 70–75%.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 0–5 | 2 | 90 |
| Morpholine coupling | Morpholine/DCM | 25 | 16 | 85 |
| Thiadiazole alkylation | K₂CO₃/DMF | 60 | 8 | 88 |
| Final coupling | Et₃N/THF | 25 | 12 | 73 |
Challenges and Mitigation Strategies
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves three key steps:
Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C to form the 1,3,4-thiadiazole core .
Sulfonylation : Introducing the morpholine sulfonyl group via reaction with morpholine-4-sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
Coupling reaction : Amide bond formation between the benzamide moiety and thiadiazole intermediate using coupling agents like HATU or DCC in dimethylformamide (DMF) at room temperature .
Q. Key factors affecting yield :
- Temperature control during sulfonylation prevents decomposition.
- Solvent polarity (e.g., DMF vs. THF) impacts coupling efficiency.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., morpholine sulfonyl protons at δ 3.6–3.8 ppm; thiadiazole C=S at δ 165–170 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 587.0521) validates molecular formula .
- X-ray crystallography : Resolves stereochemical ambiguities; limited by crystal growth challenges in polar solvents .
Q. What functional groups contribute to its solubility and reactivity?
- Morpholine sulfonyl group : Enhances water solubility via hydrogen bonding (logP ≈ 2.1) .
- Thiadiazole-thioether linkage : Participates in nucleophilic substitution (e.g., with alkyl halides) and oxidation to sulfones .
- Benzamide core : Stabilizes π-π stacking interactions in protein binding pockets .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yields of the thiadiazole intermediate?
Q. How should contradictory bioactivity data in different assay models be addressed?
Contradictions may arise from:
- Solubility differences : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .
- Assay specificity : Validate target engagement via SPR (surface plasmon resonance) for direct binding kinetics .
- Cell line variability : Compare activity in primary cells (e.g., human neutrophils) vs. immortalized lines (e.g., HEK293) .
Case study : Antimicrobial activity against C. albicans varied 10-fold between microbroth dilution (MIC = 8 µg/mL) and agar diffusion (MIC = 80 µg/mL) due to compound diffusion limits .
Q. What computational methods predict target interactions for this compound?
- Molecular docking : AutoDock Vina screens potential targets (e.g., Factor Xa, COX-2) using the crystal structure of BAY 59-7939 (PDB: 2BOH) as a template .
- MD simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns) of the morpholine sulfonyl group in the enzyme’s hydrophobic pocket .
- QSAR models : Correlate thiadiazole substituents (e.g., –S–CH₂–CO–Ph) with IC₅₀ values in enzyme inhibition assays .
Q. How is the structure-activity relationship (SAR) evaluated for derivatives?
Q. What strategies mitigate oxidative degradation during in vivo studies?
Q. How are in vivo pharmacokinetics and toxicity profiles assessed?
Q. What crystallographic challenges arise in resolving this compound’s structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
